molecular formula C12H20O5 B2969798 4-[2-(Tert-butoxy)-2-oxoethyl]oxane-4-carboxylic acid CAS No. 1955560-88-9

4-[2-(Tert-butoxy)-2-oxoethyl]oxane-4-carboxylic acid

Cat. No.: B2969798
CAS No.: 1955560-88-9
M. Wt: 244.287
InChI Key: QACCOGYLZTWYBC-UHFFFAOYSA-N
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Description

4-[2-(Tert-butoxy)-2-oxoethyl]oxane-4-carboxylic acid is a chemical compound with the molecular formula C12H20O5. It is known for its unique structure, which includes a tetrahydro-2H-pyran ring substituted with a tert-butoxy group and a carboxylic acid group. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Tert-butoxy)-2-oxoethyl]oxane-4-carboxylic acid typically involves the reaction of tetrahydro-2H-pyran with tert-butyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the tert-butyl bromoacetate reacts with the tetrahydro-2H-pyran to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the reaction temperature is maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems allow for efficient and sustainable synthesis by providing precise control over reaction conditions and minimizing waste. The use of flow microreactors also enhances the safety and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Tert-butoxy)-2-oxoethyl]oxane-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or aldehydes.

    Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[2-(Tert-butoxy)-2-oxoethyl]oxane-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(Tert-butoxy)-2-oxoethyl]oxane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .

Comparison with Similar Compounds

Similar Compounds

    4-(2-(tert-Butoxy)-2-oxoethyl)tetrahydro-2H-pyran-4-carboxylic acid: A closely related compound with similar chemical properties.

    tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Another compound with a tert-butoxy group and carboxylic acid functionality.

    tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: A derivative with a hydrazino group instead of a tert-butoxy group.

Uniqueness

4-[2-(Tert-butoxy)-2-oxoethyl]oxane-4-carboxylic acid is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of scientific research and industrial applications.

Properties

IUPAC Name

4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]oxane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O5/c1-11(2,3)17-9(13)8-12(10(14)15)4-6-16-7-5-12/h4-8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACCOGYLZTWYBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1(CCOCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955560-88-9
Record name 4-[2-(tert-butoxy)-2-oxoethyl]oxane-4-carboxylic acid
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